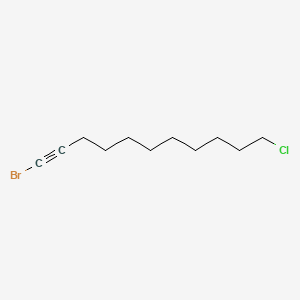
1-Undecyne, 1-bromo-11-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecyne, 1-bromo-11-chloro- is an organic compound with the molecular formula C11H18BrCl It is a halogenated alkyne, characterized by the presence of both bromine and chlorine atoms attached to the terminal carbon atoms of an undecyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecyne, 1-bromo-11-chloro- can be synthesized through several methods. One common approach involves the halogenation of 1-undecyne. The reaction typically employs bromine and chlorine as halogenating agents under controlled conditions. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective addition of bromine and chlorine to the terminal carbon atoms of the undecyne chain.
Industrial Production Methods
In an industrial setting, the production of 1-undecyne, 1-bromo-11-chloro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Undecyne, 1-bromo-11-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1-undecyne or other derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products include substituted undecynes with various functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: The primary product is 1-undecyne, along with other reduced derivatives.
Oxidation Reactions: The major products include carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Scientific Research Applications
1-Undecyne, 1-bromo-11-chloro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-undecyne, 1-bromo-11-chloro- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Undecyne, 1-bromo-11-chloro- can be compared with other halogenated alkynes, such as:
1-Undecyne, 1-bromo-: This compound contains only a bromine atom and lacks the chlorine atom, resulting in different reactivity and applications.
1-Undecyne, 1-chloro-:
1-Decyne, 1-bromo-10-chloro-: This compound has a shorter carbon chain and different halogen positions, affecting its chemical properties and applications.
The uniqueness of 1-undecyne, 1-bromo-11-chloro- lies in the presence of both bromine and chlorine atoms, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
71487-13-3 |
|---|---|
Molecular Formula |
C11H18BrCl |
Molecular Weight |
265.62 g/mol |
IUPAC Name |
1-bromo-11-chloroundec-1-yne |
InChI |
InChI=1S/C11H18BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-7,9,11H2 |
InChI Key |
YWCKJNFFWZKSNX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC#CBr)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















